molecular formula C13H11N3O5 B392913 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid

Cat. No.: B392913
M. Wt: 289.24g/mol
InChI Key: MDXMVQLISGFXMR-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method is the reaction of 3,5-dimethylpyrazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-amino-benzoic acid.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 3,5-Dimethylpyrazole and 3-nitrobenzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar biological activities.

    3-Nitrobenzoic acid: A benzoic acid derivative with a nitro group, used in various chemical reactions.

    2-(3,5-Dimethyl-pyrazole-1-carbonyl)-benzoic acid: A similar compound without the nitro group.

Uniqueness

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-nitrobenzoic acid is unique due to the presence of both the pyrazole and nitrobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11N3O5

Molecular Weight

289.24g/mol

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-3-nitrobenzoic acid

InChI

InChI=1S/C13H11N3O5/c1-7-6-8(2)15(14-7)12(17)11-9(13(18)19)4-3-5-10(11)16(20)21/h3-6H,1-2H3,(H,18,19)

InChI Key

MDXMVQLISGFXMR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C

Origin of Product

United States

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